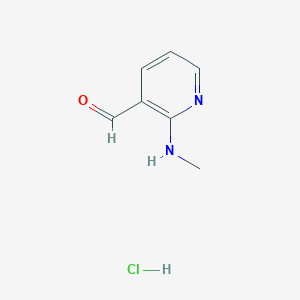
5-(3,3-Difluoropyrrolidin-1-yl)-1H-indole
概要
説明
5-(3,3-Difluoropyrrolidin-1-yl)-1H-indole is a synthetic compound characterized by the presence of a difluoropyrrolidine group attached to an indole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,3-Difluoropyrrolidin-1-yl)-1H-indole typically involves the reaction of an indole derivative with a difluoropyrrolidine precursor. One common method includes the nucleophilic substitution reaction where the indole nitrogen attacks the electrophilic carbon of the difluoropyrrolidine, forming the desired product under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
5-(3,3-Difluoropyrrolidin-1-yl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form oxindole derivatives.
Reduction: The compound can be reduced to form different hydrogenated products.
Substitution: The difluoropyrrolidine group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the difluoropyrrolidine group.
Major Products
科学的研究の応用
5-(3,3-Difluoropyrrolidin-1-yl)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
作用機序
The mechanism of action of 5-(3,3-Difluoropyrrolidin-1-yl)-1H-indole primarily involves the inhibition of specific enzymes. For instance, as a DPP-IV inhibitor, it prevents the breakdown of incretin hormones, thereby enhancing insulin secretion and lowering blood glucose levels in diabetic patients . The molecular targets include the active sites of these enzymes, where the compound binds and inhibits their activity .
類似化合物との比較
Similar Compounds
3,3-Difluoropyrrolidin-1-yl derivatives: These compounds share the difluoropyrrolidine group but differ in the attached moieties.
Indole derivatives: Compounds with modifications on the indole ring, such as oxindoles and substituted indoles.
Uniqueness
5-(3,3-Difluoropyrrolidin-1-yl)-1H-indole is unique due to its specific combination of the difluoropyrrolidine group and the indole ring, which imparts distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .
特性
IUPAC Name |
5-(3,3-difluoropyrrolidin-1-yl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2N2/c13-12(14)4-6-16(8-12)10-1-2-11-9(7-10)3-5-15-11/h1-3,5,7,15H,4,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWWUKXCLMNAULF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C2=CC3=C(C=C2)NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




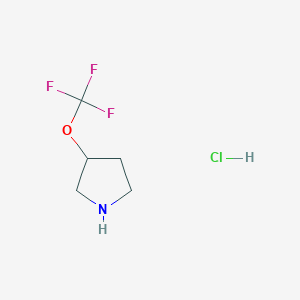
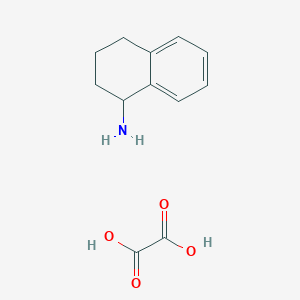
![(5R)-5-{[(2-Pyridinylmethyl)amino]methyl}-2-pyrrolidinone dihydrochloride](/img/structure/B1407477.png)

![4-tert-butyl-N-[(piperidin-3-yl)methyl]benzamide hydrochloride](/img/structure/B1407480.png)

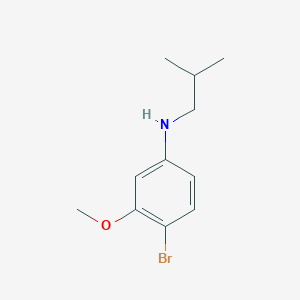
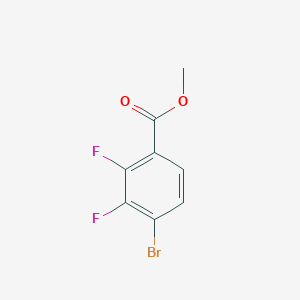
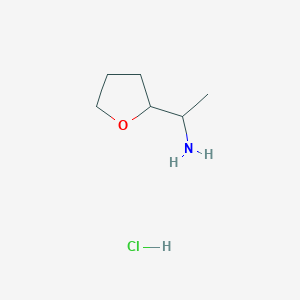
![N-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidine-4-carboxamide hydrochloride](/img/structure/B1407489.png)
![N-[(2-Methyl-1,3-thiazol-4-yl)methyl]-L-prolinamide hydrochloride](/img/structure/B1407490.png)
